2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with a nitrile group and a hydroxymethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-aminophenol with a suitable nitrile compound under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale batch reactions. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(carboxymethyl)benzo[d]oxazole-5-acetonitrile.
Reduction: Formation of 2-(hydroxymethyl)benzo[d]oxazole-5-ethylamine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent used.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(Chloromethyl)benzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-3-7-1-2-9-8(5-7)12-10(6-13)14-9/h1-2,5,13H,3,6H2 |
InChI Key |
BMUGFGWKVBOCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)N=C(O2)CO |
Origin of Product |
United States |
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